molecular formula C12H18O2 B14438510 2-Methyl-4-phenylpentane-2-peroxol CAS No. 78484-97-6

2-Methyl-4-phenylpentane-2-peroxol

Cat. No.: B14438510
CAS No.: 78484-97-6
M. Wt: 194.27 g/mol
InChI Key: QRQWPQULMMWMGT-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane chain with methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylpentane-2-peroxol typically involves the reaction of 2-Methyl-4-phenylpentane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using controlled amounts of hydrogen peroxide and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to prevent decomposition and ensure the stability of the peroxol compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylpentane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.

    Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where the peroxol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Methyl-4-phenylpentane-2-peroxol has several applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on cellular processes and oxidative stress.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in polymerization processes and as a stabilizer in certain industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylpentane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include:

    Oxidative Stress Pathways: Activation of cellular defense mechanisms against oxidative damage.

    Signal Transduction Pathways: Modulation of signaling pathways that respond to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylpentane: Lacks the peroxol group, making it less reactive in oxidation reactions.

    4-Phenylpentane-2-peroxol: Similar structure but without the methyl group, affecting its reactivity and stability.

Uniqueness

2-Methyl-4-phenylpentane-2-peroxol is unique due to the presence of both methyl and phenyl groups, which influence its chemical reactivity and stability. The peroxol group makes it a potent oxidizing agent, distinguishing it from other similar compounds.

Properties

CAS No.

78484-97-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(4-hydroperoxy-4-methylpentan-2-yl)benzene

InChI

InChI=1S/C12H18O2/c1-10(9-12(2,3)14-13)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3

InChI Key

QRQWPQULMMWMGT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OO)C1=CC=CC=C1

Origin of Product

United States

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